N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Overview
Description
N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound with the molecular formula C13H19N3O2S2 and a molecular weight of 313.44 g/mol This compound is known for its unique structure, which includes a benzodiazole ring substituted with sulfonamide and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of 2-mercaptobenzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions . The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonamide group, followed by neutralization with a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the function of bacterial enzymes, thereby preventing bacterial growth and proliferation . The sulfonamide group plays a crucial role in binding to the active site of the target enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
- N,N,1-trimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Uniqueness
N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three ethyl groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes compared to its diethyl or trimethyl counterparts.
Properties
IUPAC Name |
N,N,1-triethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c1-4-15(5-2)20(17,18)10-7-8-12-11(9-10)14-13(19)16(12)6-3/h7-9H,4-6H2,1-3H3,(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRKJRIPNIJZRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164601 | |
Record name | N,N,1-Triethyl-2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568570-12-7 | |
Record name | N,N,1-Triethyl-2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568570-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,1-Triethyl-2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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